Neogrifolin

説明

Significance of Natural Products in Biomedical Research

Natural products are a cornerstone of biochemical research and drug discovery, providing a vast reservoir of structurally diverse compounds with a broad spectrum of biological activities. These compounds are instrumental in identifying new therapeutic targets, developing innovative treatments, and elucidating complex biological mechanisms . Historically, natural products have been a crucial resource for pharmaceuticals, dietary supplements, and functional foods, with an estimated 40% of all modern medicines being either natural products or their derivatives biomedpharmajournal.org.

Their significance stems from their ability to act as potent inhibitors of pivotal biological processes, influencing critical aspects such as enzyme activity, receptor signaling, and the intricate regulation of cell growth and division . Natural products hold substantial importance across diverse therapeutic areas, including anticancer, antidiabetic, anti-inflammatory, and antimicrobial applications . Notable breakthroughs in natural product-based drug discovery include artemisinin (B1665778) and avermectins, which were recognized with the Nobel Prize in 2015 frontiersin.org. The ongoing exploration and sustainable bioprocessing of natural products are vital for advancing effective and safe medical treatments derived from nature mdpi.com.

Overview of Neogrifolin's Academic Relevance in Terpenoid Studies

This compound is classified as a sesquiterpenoid, a type of secondary metabolite within the broader class of terpenes nih.govinvivochem.cn. It is also recognized as a meroterpenoid, a diverse group of natural secondary metabolites whose biosynthesis involves terpenoid pathways nih.gov. This compound has been isolated from various fungal species, particularly mushrooms belonging to the genus Albatrellus, including Albatrellopsis flettii, Neoalbatrellus caeruleoporus, Albatrellus ovinus, and Albatrellus confluens nih.govinvivochem.cnfrontiersin.orgresearchgate.netmdpi.complos.org.

The academic relevance of this compound is underscored by extensive research into its diverse biological activities. Its co-occurrence with related compounds like grifolin (B191361) and confluentin (B1159164) in various Albatrellus species has led to comparative studies, highlighting shared and distinct bioactivities within this family of natural products frontiersin.orgmdpi.complos.orgresearchgate.netresearchgate.net. Furthermore, investigations into this compound derivatives, such as 3-hydroxythis compound (B12399936) and 1-formyl-3-hydroxythis compound, demonstrate ongoing efforts to understand the structure-activity relationships and to potentially enhance their biological properties researchgate.net. The synthesis of derivatives to explore the impact of varying prenyl chain lengths on activity further solidifies this compound's position as a compound of interest in chemical biology and drug discovery research within the terpenoid framework mdpi.com.

Detailed Research Findings on this compound

This compound has been the subject of several studies investigating its various biological activities:

Anticancer and Antitumor Activities: Research has shown this compound's ability to inhibit cell viability in human cancer cell lines. It has been reported to suppress KRAS expression in human colon cancer cells invivochem.cnplos.org. Studies on HeLa (human cervical cancer), SW480 (human colon cancer), and HT29 (human colon cancer) cells demonstrated its anti-cell viability with specific half-maximal inhibitory concentration (IC50) values invivochem.cnplos.org.

Table 1: this compound's IC50 Values Against Human Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| HeLa | 24.3 | invivochem.cnplos.org |

| SW480 | 34.6 | invivochem.cnplos.org |

| HT29 | 30.1 | invivochem.cnplos.org |

Additionally, this compound has exhibited IC50 values ranging from 25–50 μM against human osteosarcoma cells plos.org. Its mechanism of action in some cancer cells involves inducing the release of cytochrome c and activating caspases 3 and 9, leading to apoptosis researchgate.net. It also demonstrates antiproliferative and cytotoxic activity against prostate adenocarcinoma cells (PC-3) and colorectal adenocarcinoma cells (HT-29) mdpi.com.

Antioxidant Activity: this compound and its derivatives have been evaluated for their antioxidant properties researchgate.netmdpi.comresearchgate.net. Specifically, derivatives such as 3-hydroxythis compound and 1-formyl-3-hydroxythis compound have shown more potent antioxidative activity compared to alpha-tocopherol (B171835) or butylated hydroxyanisole (BHA) in a DPPH radical scavenging assay researchgate.net.

Antimicrobial Activities: this compound has demonstrated both antibacterial and anthelmintic activities frontiersin.orgresearchgate.netmdpi.com. It exhibits strong anthelmintic activity against Caenorhabditis elegans, with an LC50 of 410.6 µg/mL mdpi.comresearchgate.net. Moderate activity has also been observed against adult Schistosoma mansoni mdpi.com.

Other Biological Activities: Further research indicates that this compound possesses anti-inflammatory and antiviral properties researchgate.netchembk.com. It has also been noted for its tyrosinase inhibitory activity, which suggests a potential role in preventing skin pigmentation researchgate.net.

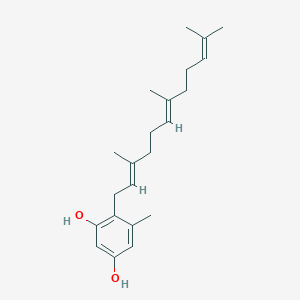

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-methyl-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O2/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-21-19(5)14-20(23)15-22(21)24/h8,10,12,14-15,23-24H,6-7,9,11,13H2,1-5H3/b17-10+,18-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDIUXFSIWOGDP-VZRGJMDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC=C(C)CCC=C(C)CCC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318136 | |

| Record name | Neogrifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23665-96-5 | |

| Record name | Neogrifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23665-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neogrifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Neogrifolin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SLA8PNR99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Neogrifolin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030053 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Origin and Isolation Methodologies of Neogrifolin

Fungal Bioprospecting for Neogrifolin Sources

Fungi, especially macrofungi (mushrooms), are prolific producers of a diverse array of secondary metabolites, including meroterpenoids like this compound. uni.lunih.gov The search for new bioactive compounds often involves bioprospecting these fungal resources.

Albatrellus Species as Primary Producers

Mushrooms belonging to the genus Albatrellus are well-documented primary producers of this compound and related farnesylphenols. uni.luchem960.com Several species within this genus have been identified as significant sources:

Albatrellus confluens : this compound is a natural biologically active substance isolated from the edible fruiting bodies of Albatrellus confluens. uni.lujkchemical.com It has been identified as one of the compounds responsible for anthelmintic activity in this species. chem960.com

Albatrellus flettii : This terrestrial polypore mushroom has been a source of this compound. jkchemical.com Ethanol extracts from A. flettii fruiting bodies have shown potent anti-cell viability activity, with this compound being identified as a major anti-cell viability compound. In one study, this compound constituted approximately 52.0% of the abundant anti-cell viability compounds in A. flettii extracts.

Albatrellus ovinus : this compound, along with grifolin (B191361) and other derivatives, has been isolated from the Japanese mushroom Albatrellus ovinus.

The following table summarizes the primary Albatrellus species known to produce this compound:

| Albatrellus Species | Common Name (if applicable) | Key Compounds Isolated (including this compound) | Primary Activities Noted (related to isolation) |

| Albatrellus confluens | Northern truffle | This compound, Grifolin, Scutigeral | Anthelmintic, various pharmacological properties uni.luchem960.comjkchemical.com |

| Albatrellus flettii | This compound, Grifolin, Confluentin (B1159164) | Anti-cell viability, antibacterial jkchemical.com | |

| Albatrellus ovinus | Northern truffle, Forest lamb | This compound, Grifolin, 3-hydroxythis compound (B12399936), 1-formylthis compound, 1-formyl-3-hydroxythis compound | Antioxidative, TRPV1 receptor blocking |

Identification of Other Basidiomycetes Yielding this compound

Beyond the Albatrellus genus, this compound has also been reported in other Basidiomycetes. For instance, the tyrosinase inhibitor this compound was isolated from the mushroom Polyporus confluens. Additionally, Albatrellopsis flettii and Neoalbatrellus caeruleoporus are other organisms from which this compound has been reported.

Advanced Isolation and Purification Techniques

The isolation and purification of this compound from fungal biomass involve a series of sophisticated chromatographic and spectroscopic techniques. Initial steps typically involve solvent extraction to obtain crude extracts. Common solvents used include ethanol, methanol, ethyl acetate (B1210297), chloroform, dichloromethane, DMSO, and acetone. jkchemical.com

Subsequent purification often employs various chromatographic methods:

Column Chromatography : Silica gel column chromatography is frequently used, often with solvent mixtures like ethyl acetate/hexane as eluents, to separate compounds based on polarity. wikipedia.org

Size-Exclusion Chromatography : Techniques such as Sephadex LH-20 column chromatography are utilized for further purification, separating compounds based on molecular size.

High-Performance Liquid Chromatography (HPLC) : HPLC, including semi-preparative HPLC, is a crucial step for achieving high purity of this compound. Reverse-phase columns (e.g., Agilent Zorbax Eclipse XBD-C18) with water and acetonitrile (B52724) gradients are commonly employed, with UV detection at specific wavelengths like 279 nm.

Bioassay-Guided Fractionation Strategies for Active Compound Enrichment

Bioassay-guided fractionation is a powerful strategy used to enrich and isolate active compounds from complex natural extracts. This approach involves systematically separating crude extracts into fractions, which are then tested for a specific biological activity (e.g., antibacterial, anti-cell viability). Active fractions are further fractionated, leading to the isolation of the pure active compound. chem960.comjkchemical.com

For this compound, this strategy has been instrumental in its discovery and isolation due to its various biological properties. For example, antibacterial bioassay-guided fractionation of Albatrellus flettii led to the isolation and identification of this compound as a major antibacterial constituent. jkchemical.com Similarly, its anti-cell viability activity guided the isolation process from A. flettii extracts.

Spectroscopic Characterization Methods for Structural Elucidation

Once isolated, the structure of this compound is elucidated using a combination of advanced spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is fundamental for determining the molecular structure, including the arrangement of atoms and functional groups. Both one-dimensional (1D) NMR, such as proton NMR (1H NMR) and carbon-13 NMR (13C NMR), and two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are routinely used. wikipedia.orgjkchemical.com

Specific NMR data for this compound (in CDCl3) includes 1H NMR chemical shifts (e.g., δ = 1.58, 1.59, 1.67, 1.73 ppm for methyl groups; 3.22 ppm for methylene; 4.98, 5.04–5.13 ppm for olefinic protons; 6.70, 6.80 ppm for aromatic protons) and 13C NMR chemical shifts (e.g., δ = 16.0, 16.2, 17.7, 19.8, 20.9, 21.1, 25.7, 25.8, 26.6, 26.7 ppm for aliphatic carbons; 113.5, 120.9, 121.2, 124.0, 124.4, 129.7, 131.3, 135.1, 135.8, 139.2, 148.4, 149.1, 169.3 ppm for aromatic and olefinic carbons). wikipedia.org

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and formula of the compound. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed. wikipedia.orgjkchemical.com

For this compound, HRMS (FAB) has calculated a mass for C22H32O2+H+ as 329.2481, with a found mass of 329.2476. wikipedia.org The molecular formula is C22H32O2, and its computed molecular weight is 328.49 g/mol .

Infrared (IR) Spectroscopy : IR spectroscopy helps identify functional groups present in the molecule. wikipedia.org

These combined spectroscopic data are crucial for confirming the identity and purity of isolated this compound.

Biosynthetic Pathways and Precursors of Neogrifolin

Terpenoid Biosynthesis Pathways in Fungi

The terpenoid (isoprenoid) component of neogrifolin is derived from universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govnih.gov

While the mevalonate (B85504) (MVA) pathway is prevalent in fungi, the methylerythritol-4-phosphate (MEP) pathway also contributes to the formation of prenyl units, particularly in the context of meroterpenoids like this compound found in fungi. encyclopedia.pubencyclopedia.pubnih.govmdpi.com The MEP pathway synthesizes the C5 isoprenoid precursors, IPP and DMAPP, from glyceraldehyde-3-phosphate and pyruvate. nih.govnih.gov These C5 units are then elongated to form larger prenyl diphosphates, such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). Farnesyl pyrophosphate, or its activated form Farnesyl-CoA, serves as the direct C15 prenyl donor for the biosynthesis of this compound. encyclopedia.pubencyclopedia.pubmdpi.com

The aromatic core of this compound, specifically the orcinol (B57675) moiety, originates from the polyketide synthase (PKS) pathway. mdpi.comresearchgate.net Polyketides are synthesized through repetitive Claisen condensations, where an acyl-coenzyme A (CoA) starter unit undergoes successive additions of malonyl-CoA elongation units. nih.govbris.ac.ukimperial.ac.uk In fungi, iterative Type I PKSs are characteristic enzymes for the biosynthesis of diverse polyketide compounds. bris.ac.uk Research has shown that non-reducing polyketide synthases (e.g., PKS1 and PKS2 in basidiomycetes) are responsible for producing orsellinic acid, a key precursor to the orcinol aromatic core found in meroterpenoids like this compound. researchgate.net

Mevalonate-Independent Pathway (MEP Pathway) Contributions to Prenyl Unit Formation

Enzymatic Systems and Key Precursors

The assembly of this compound from its polyketide and terpenoid components is orchestrated by specific enzymatic systems.

Aromatic prenyltransferases (PTs) play a pivotal role in the biosynthesis of this compound by catalyzing the attachment of the prenyl (farnesyl) unit to the phenolic (orcinol) core. encyclopedia.pubencyclopedia.pubmdpi.comresearchgate.netmcmaster.ca These enzymes facilitate the regioselective prenylation of the aromatic moiety. For instance, studies on related phytocannabinoids, which are also prenylated polyketides, highlight the involvement of aromatic farnesyltransferases that mediate regiospecific farnesylation. encyclopedia.pubencyclopedia.pub The activity of these prenyltransferases is often dependent on bivalent cations and they utilize phenolic compounds, such as orsellinic acid, as acceptor substrates for the transfer of the prenyl group. researchgate.net

Farnesyl-CoA (or farnesyl pyrophosphate) is the primary prenyl donor integrated into the this compound structure. encyclopedia.pubencyclopedia.pubmdpi.comacs.org The chemical total synthesis of this compound, which involves the use of farnesyl bromide as a substrate, mimics the natural incorporation of this C15 terpenoid unit into the polyketide scaffold. mdpi.comfao.orgresearchgate.net While farnesyl-CoA is the most efficient prenyl donor, some prenyltransferases can also utilize other prenyl diphosphates like geranyl-CoA (C10) and geranylgeranyl-CoA (C20), albeit with reduced efficiency. encyclopedia.pubencyclopedia.pub

Role of Aromatic Prenyltransferases

Comparative Biosynthetic Analysis with Related Meroterpenoids (e.g., Grifolin)

This compound and grifolin (B191361) are structurally related meroterpenoids, specifically regioisomeric terpenophenols, both featuring an orcinol moiety and a farnesol (B120207) side chain. mdpi.com The key distinction between them lies in the specific position where the farnesyl unit is attached to the orcinol aromatic core. mdpi.comresearchgate.net

Their biosynthesis shares common initial steps, involving the polyketide pathway for the synthesis of the orcinol core and the terpenoid pathway for the farnesyl side chain. encyclopedia.pubencyclopedia.pubmdpi.commdpi.comresearchgate.net The challenge in their chemical synthesis, particularly regarding regioselectivity, underscores the precision of enzymatic control in their natural biosynthesis. mdpi.comfao.orgresearchgate.nettandfonline.com The regioselectivity observed in the natural production of grifolin and this compound is attributed to the action of specific aromatic prenyltransferases that direct the attachment of the farnesyl group to distinct positions on the orcinol scaffold. mdpi.comresearchgate.netmcmaster.caresearchgate.net

Mechanistic Insights into Neogrifolin S Biological Activities Preclinical in Vitro and in Vivo Studies

Antineoplastic Activity Mechanisms

Cell Cycle Regulatory Modulations

Alteration of Cyclin Expression (e.g., Cyclin D1, Cyclin E)

Similarly, direct evidence for Neogrifolin's alteration of cyclin expression, including Cyclin D1 and Cyclin E, is not explicitly detailed in the provided preclinical studies. Research on structurally similar compounds has indicated effects on cyclin expression leading to cell cycle arrest, but these specific mechanisms for this compound require further direct investigation. citeab.com

Oncogene Expression Suppression

This compound has demonstrated significant activity in suppressing oncogene expression, particularly in human colon cancer cell lines.

This compound has been shown to suppress the expression of the KRAS oncogene in human colon cancer cells. Studies using SW480 and HT-29 human colon cancer cells demonstrated that this compound, along with Grifolin (B191361) and Confluentin (B1159164), effectively down-regulated KRAS expression. wikipedia.orgwikipedia.orguni.lunih.govjkchemical.comnih.gov This suppression contributes to its anti-cell viability activity, with this compound exhibiting IC50 values of 24.3 µM against HeLa cells, 34.6 µM against SW480 cells, and 30.1 µM against HT29 cells. wikipedia.orguni.lu

In in vitro fluorescent polarization assays designed to study the interaction between KRAS RNA and the Insulin-Like Growth Factor 2 mRNA-Binding Protein 1 (IMP1), this compound (at concentrations up to 100 µM) did not exhibit an inhibitory effect on the physical interaction between IMP1 and KRAS RNA. chem960.com While this interaction is a known target for other related compounds like Confluentin, which effectively inhibits it, this compound's mechanism of KRAS suppression appears to operate independently of directly interfering with the IMP1-KRAS RNA binding. nih.govchem960.com

KRAS Gene Downregulation

Signal Transduction Pathway Interventions

Research into this compound's impact on signal transduction pathways reveals specific inhibitory actions.

Based on the available preclinical studies, there is no direct evidence indicating that this compound specifically inhibits the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2. While some studies on related compounds like Grifolin have shown inhibition of the ERK1/2 pathway, this particular mechanism has not been explicitly demonstrated for this compound in the provided literature. citeab.com However, it is noteworthy that this compound has been reported to induce apoptosis in osteosarcoma cells by inhibiting the AKT signaling pathway, leading to a reduction in phosphorylated AKT levels and the downregulation of inhibitor of apoptosis proteins (IAPs). invivochem.cn

Reduction of Akt Pathway Phosphorylation

This compound has been shown to significantly reduce the levels of phosphorylated Akt in human osteosarcoma cell lines, including MG63 and U2OS cells. researchgate.netthieme-connect.com This reduction in Akt phosphorylation indicates an inactivation of the Akt signaling pathway. researchgate.netmdpi.com The Akt pathway plays a crucial role in regulating cell growth and survival, and its inactivation by this compound is considered a key mechanism for inhibiting the proliferation of these cancer cells. researchgate.net Furthermore, this compound treatment leads to the downregulation of Inhibitor of Apoptosis Proteins (IAPs) such as cIAP1, XIAP, and survivin, which are downstream targets of Akt and contribute to cell survival by inhibiting caspases. researchgate.net

Modulation of Glycogen Synthase Kinase 3 (GSK3) Activity

This compound's impact extends to the modulation of Glycogen Synthase Kinase 3 (GSK3) activity. Treatment with this compound results in a reduction of phosphorylated GSK3 levels in osteosarcoma cells. researchgate.netthieme-connect.com GSK3 is a constitutively active kinase whose activity is primarily controlled by inhibitory phosphorylation via upstream pathways, including the PI3K-Akt pathway. mdpi.comchemfaces.cnthieme-connect.com Experimental evidence demonstrates that the knockdown of GSK3 using siRNA inhibits the apoptotic effects induced by this compound, suggesting that GSK3 plays a role in this compound-mediated apoptosis. researchgate.netthieme-connect.com

Cross-talk with NF-κB Signaling

While direct, detailed mechanistic studies specifically for this compound's cross-talk with NF-κB signaling are less extensively documented compared to its effects on Akt and GSK3, related compounds like grifolin have demonstrated the ability to inhibit the NF-κB signaling pathway. mdpi.comresearchgate.net NF-κB is a crucial transcriptional factor widely implicated in cancer, promoting cell proliferation, differentiation, and survival. mdpi.com this compound, along with grifolin, has been shown to suppress KRAS expression in human colon cancer cells (SW480 and HT-29). researchgate.netoaepublish.com The suppression of oncogenic KRAS expression can indirectly influence various downstream signaling pathways, including those that may interact with NF-κB.

Autophagy Induction Modalities

This compound has been reported to induce apoptosis, characterized by the release of cytochrome c and the activation of caspases-3 and -9. researchgate.net Autophagy is a cellular process that can function as a cell death mechanism, and its induction is a recognized strategy in anticancer therapies. nih.govtg.org.au Studies on grifolin, a closely related compound, indicate its ability to induce autophagic cell death by inhibiting the Akt/mTOR/S6K pathway. mdpi.comoncotarget.com Given this compound's demonstrated inhibitory effects on Akt phosphorylation, it is plausible that it shares similar modalities in inducing autophagy through the modulation of this pathway. researchgate.netthieme-connect.com

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a vital process for tumor growth and metastasis. While specific detailed mechanisms for this compound's direct angiogenesis inhibition are not as comprehensively detailed in the provided literature as for other compounds, its related compound, grifolin, has been shown to inhibit metastasis through its anti-angiogenic action. mdpi.com General mechanisms of angiogenesis inhibition involve targeting pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor (FGF), or directly affecting endothelial cell functions such as proliferation, migration, and tube formation.

Antimicrobial Efficacy and Mechanisms

This compound possesses notable antimicrobial activities, particularly against certain Gram-positive bacteria. chemfaces.comnih.govplos.org These properties contribute to its broader pharmacological profile, suggesting its potential as an antimicrobial agent.

Antibacterial Activity Against Specific Microorganisms (Bacillus cereus, Enterococcus faecalis)

Preclinical studies have specifically evaluated this compound's antibacterial activity against Bacillus cereus and Enterococcus faecalis. This compound exhibits inhibitory effects on the growth of both microorganisms. chemfaces.comnih.govplos.org The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism, have been determined for this compound against these bacteria. chemfaces.comnih.gov

Table 1: Antibacterial Activity of this compound

| Microorganism | MIC (µg/mL) |

| Bacillus cereus | 20 |

| Enterococcus faecalis | 0.5 |

Data derived from in vitro studies evaluating antibacterial properties. chemfaces.comnih.gov

Antifungal and Antiparasitic Actions of Related Derivatives

This compound and its derivatives exhibit antimicrobial properties, including antifungal and antiparasitic effects. researchgate.netresearchgate.netresearchgate.net Research indicates that grifolin, a compound often studied alongside this compound, has demonstrated antifungal activity both in vitro and in vivo against various fungal strains, such as S. sclerotiorum, F. graminearum, and P. oryzae. mdpi.com While specific detailed findings for this compound's direct antifungal activity are less frequently highlighted compared to grifolin, their co-occurrence and structural similarity suggest a shared or related spectrum of activity. researchgate.netresearchgate.net

Anthelmintic Activity Against Nematodes and Helminths (Caenorhabditis elegans, Schistosoma mansoni, Strongyloides ratti)

This compound has demonstrated significant anthelmintic activity against various helminths, including the free-living nematode Caenorhabditis elegans and parasitic organisms such as Schistosoma mansoni and Strongyloides ratti. researchgate.netnih.govnih.gov

In studies evaluating its effect on C. elegans, this compound (referred to as compound 2 in some studies) showed strong anthelmintic activity, leading to 100% mortality of the worms at a concentration of 500 µg/mL, with an LC50 of 410.6 µg/mL. researchgate.netnih.gov This was notably more potent than grifolin (compound 1), which showed only moderate activity against C. elegans, killing 32 ± 4.8% of the worms at the same concentration. researchgate.netnih.gov

Against parasitic helminths, this compound and its derivatives have been tested. nih.govnih.gov Specifically, this compound (compound 2) and grifolin (compound 1), along with synthetic derivatives such as prenyl-2-orcinol (compound 4) and geranylgeranyl-2-orcinol (compound 6), were evaluated against Schistosoma mansoni (adult and newly transformed schistosomula), Strongyloides ratti, Heligmosomoides polygyrus, Necator americanus, and Ancylostoma ceylanicum. nih.govnih.gov

Prenyl-2-orcinol (4) and geranylgeranyl-2-orcinol (6) exhibited promising activity against newly transformed schistosomula (NTS) of S. mansoni. researchgate.netnih.gov At a concentration of 10 µM, compound 4 affected 93.3% of NTS, while compound 6 affected 75.0%. mdpi.com At a lower concentration of 1 µM, their activity against NTS was reduced to 38.9% and 55.0% for compounds 4 and 6, respectively. mdpi.com Against adult S. mansoni, this compound (2) and grifolin (1) showed moderate activity, with killing rates between 27% and 35%. mdpi.com Most compounds showed moderate to weak activity against the other tested parasitic organisms. mdpi.com

The following table summarizes some of the anthelmintic activity data:

| Compound | Organism Tested | Concentration | Activity/Mortality | LC50 (if available) | Reference |

| This compound (2) | Caenorhabditis elegans | 500 µg/mL | 100% killing | 410.6 µg/mL | researchgate.netnih.gov |

| Grifolin (1) | Caenorhabditis elegans | 500 µg/mL | 32 ± 4.8% killing | Not specified | researchgate.netnih.gov |

| Prenyl-2-orcinol (4) | Schistosoma mansoni (NTS) | 10 µM | 93.3% affected | Not specified | mdpi.com |

| Prenyl-2-orcinol (4) | Schistosoma mansoni (NTS) | 1 µM | 38.9% affected | Not specified | mdpi.com |

| Geranylgeranyl-2-orcinol (6) | Schistosoma mansoni (NTS) | 10 µM | 75.0% affected | Not specified | mdpi.com |

| Geranylgeranyl-2-orcinol (6) | Schistosoma mansoni (NTS) | 1 µM | 55.0% affected | Not specified | mdpi.com |

| This compound (2) | Schistosoma mansoni (adult) | 10 µM | 27-35% activity | Not specified | mdpi.com |

| Grifolin (1) | Schistosoma mansoni (adult) | 10 µM | 27-35% activity | Not specified | mdpi.com |

Anti-inflammatory Properties

This compound and its derivatives have been investigated for their anti-inflammatory properties, primarily through their ability to inhibit nitric oxide production and modulate pro-inflammatory mediators. researchgate.netresearchgate.netresearchgate.net

Studies have shown that this compound, along with grifolin and other farnesyl phenols, can inhibit nitric oxide (NO) production. researchgate.net In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound exhibited inhibitory activity against NO production with an IC50 value of 23.3 µM. researchgate.net This inhibitory effect contributes to its anti-inflammatory potential, as excessive NO production by inducible nitric oxide synthase (iNOS) in macrophages is a key factor in inflammatory processes. frontiersin.orgmdpi.com

The following table presents the inhibitory activity of selected compounds on NO production in LPS-stimulated RAW 264.7 cells:

| Compound | IC50 (µM) for NO Production Inhibition | Reference |

| This compound | 23.3 | researchgate.net |

| Grifolin | 29.0 | researchgate.net |

| Grifolinone A | 23.4 | researchgate.net |

| Grifolinone B | 22.9 | researchgate.net |

Beyond NO inhibition, this compound and its related compounds contribute to anti-inflammatory effects by modulating various pro-inflammatory mediators. researchgate.net While specific detailed mechanisms for this compound's modulation of individual pro-inflammatory mediators are not extensively detailed in the provided search results, the broader class of grifolin and its derivatives, to which this compound belongs, are known to have anti-inflammatory effects. researchgate.netresearchgate.netresearchgate.net Inflammation involves the release of various mediators such as cytokines (e.g., TNF, IL-1, IL-6), chemokines, and eicosanoids. mdpi.comarchivesofmedicalscience.commdpi.comvin.com The ability of this compound to inhibit NO production suggests an influence on the inflammatory cascade, as NO is a significant pro-inflammatory molecule. frontiersin.orgmdpi.com

Inhibition of Nitric Oxide (NO) Production in Macrophages

Antioxidant Mechanisms of this compound Derivatives

This compound derivatives have demonstrated potent antioxidant activities. researchgate.netmnhn.frnih.gov Three specific this compound derivatives—3-hydroxythis compound (B12399936), 1-formylthis compound, and 1-formyl-3-hydroxythis compound—isolated from the mushroom Albatrellus ovinus, have shown stronger antioxidative properties than established antioxidants like alpha-tocopherol (B171835) (Vitamin E) and butylated hydroxyanisole (BHA). researchgate.netnih.gov This was notably observed in a DPPH radical scavenging assay, indicating their ability to neutralize free radicals. researchgate.net This suggests that structural modifications to the this compound backbone can enhance its antioxidant efficacy. nih.gov

Structure Activity Relationship Sar Studies of Neogrifolin and Its Analogues

Impact of Isoprenyl Side Chain Modifications on Bioactivity

Studies comparing grifolin (B191361) and its synthetic derivatives with varying prenyl chain lengths have demonstrated a direct correlation between the chain length and anthelmintic activity. Specifically, shortening the prenyl chain length was found to increase the activity against Caenorhabditis elegans nih.gov. This suggests that an optimal length or conformation of the isoprenyl side chain is critical for potent biological effects.

Table 1: Effect of Prenyl Chain Length on Anthelmintic Activity (Illustrative Data)

| Compound Type | Prenyl Chain Length | Anthelmintic Activity (e.g., IC50 against C. elegans) | Reference |

| Grifolin Derivatives | Shorter Prenyl Chain | Increased Activity | nih.gov |

| Grifolin Derivatives | Longer Prenyl Chain | Decreased Activity | nih.gov |

Role of Orcinol-Connected Moieties in Target Interactions

The orcinol (B57675) core, a 1,3-benzenediol derivative with a methyl group, is a fundamental component of neogrifolin's structure wikipedia.orgfishersci.ca. The position and nature of the substituents on this aromatic ring are critical for its interactions with biological targets. For instance, the presence of an orcinol-connected isoprenyl side chain has been identified as important for inhibiting histamine (B1213489) activity, as observed in studies on grifolin, a close analogue of this compound fishersci.co.uk. This highlights the necessity of the orcinol moiety and its specific linkage to the isoprenyl chain for certain pharmacological effects.

Furthermore, SAR studies on grifolin derivatives have indicated that the phenolic hydroxyl groups and conjugated ketone groups, which are integral to the orcinol core, are crucial for their inhibitory activity against nitric oxide (NO) production guidetopharmacology.org. This suggests that these specific functional groups within the orcinol moiety are key pharmacophores involved in mediating anti-inflammatory responses. In some instances, the presence of the orcinol moiety itself has been shown to be essential for a compound to exhibit anthelmintic activity, potentially by facilitating cellular penetration or binding to target proteins .

Influence of Substitution Patterns on Biological Effects

The precise arrangement of substituents on the orcinol ring significantly impacts the biological profile of this compound and its isomers. This compound and grifolin are structural isomers, meaning they share the same molecular formula but differ in the attachment point of the farnesyl side chain to the orcinol nucleus nih.gov. This subtle difference in substitution pattern leads to variations in their biological activities.

For example, both this compound and grifolin exhibit anti-cell viability activity against various human cancer cell lines, including HeLa, SW480, and HT29 cells, by suppressing KRAS expression thegoodscentscompany.commpg.de. However, their half-maximal inhibitory concentration (IC50) values, while comparable, show slight differences, underscoring the influence of their isomeric substitution patterns. This compound demonstrated IC50 values of 24.3 μM for HeLa cells, 34.6 μM for SW480 cells, and 30.1 μM for HT29 cells thegoodscentscompany.commpg.de. Grifolin, in comparison, showed IC50 values of 27.4 μM for HeLa, 35.4 μM for SW480, and 30.7 μM for HT29 cells mpg.de.

Table 2: Anti-cell Viability Activity of this compound and Grifolin (IC50 values in µM)

| Compound | HeLa Cells [µM] | SW480 Cells [µM] | HT29 Cells [µM] | Reference |

| This compound | 24.3 ± 2.5 | 34.6 ± 5.9 | 30.1 ± 4.0 | thegoodscentscompany.commpg.de |

| Grifolin | 27.4 ± 2.2 | 35.4 ± 2.4 | 30.7 ± 1.0 | mpg.de |

These data indicate that while both isomers are active, the specific positioning of the isoprenyl chain on the orcinol ring contributes to subtle yet measurable differences in their potency against various cancer cell lines.

Application of Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) approaches are computational tools used to establish mathematical relationships between the chemical structure of a compound and its biological activity. These methods are invaluable in SAR studies as they allow for the prediction of activity for new compounds and the identification of key structural features responsible for observed biological effects.

While detailed QSAR models specifically for this compound were not extensively detailed in the immediate search results, it has been noted that 3D-QSAR studies have been conducted on this compound derivatives, particularly in the context of protein tyrosine phosphatase 1B (PTP1B) inhibition fishersci.se. Such studies aim to quantitatively describe how variations in molecular descriptors (e.g., electronic, steric, hydrophobic properties) correlate with changes in biological activity. The application of QSAR in the study of this compound analogues helps in designing novel compounds with enhanced activity by identifying molecular determinants that significantly influence their biological effects thegoodscentscompany.com. This systematic approach allows researchers to optimize the structure of this compound and its derivatives for specific therapeutic applications.

Synthetic Methodologies and Derivative Development for Neogrifolin

Total Synthesis Approaches for Regioselective Production

The total synthesis of neogrifolin, a terpenophenol composed of orcinol (B57675) and farnesyl moieties, presents a significant challenge due to the potential for forming its regioisomer, grifolin (B191361). researchgate.net Direct coupling of the orcinol and farnesyl units is not a viable method for pure synthesis. researchgate.net Consequently, researchers have focused on developing regioselective strategies to ensure the precise and efficient production of this compound.

Regioselective Synthesis Strategies Employing Allylation and Cyclization Procedures

A successful de novo synthesis of this compound has been developed that hinges on the controlled timing of allylation and cyclization steps. researchgate.netrsc.org This strategy addresses the inherent regioselectivity problem by carefully orchestrating the sequence of reactions. researchgate.net

The synthesis commences with readily available substrates: ethyl acetoacetate (B1235776), ethyl crotonate, and farnesyl bromide. researchgate.netrsc.org A key step involves the conjugate addition of ethyl acetoacetate to ethyl crotonate to form a β-ketoester intermediate. researchgate.net This intermediate possesses a single, highly acidic α-hydrogen, which allows for smooth and selective α-farnesylation using farnesyl bromide in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF). researchgate.net This targeted farnesylation is crucial for establishing the correct regiochemistry for this compound. researchgate.net

Oxidative Aromatization Procedures for Aromatic Ring Formation

The final and critical step in the total synthesis of this compound is the oxidative aromatization of the 6-farnesyl-5-methyl-cyclohexane-1,3-dione intermediate. researchgate.net This process converts the cyclic dione (B5365651) into the aromatic phenol (B47542) ring characteristic of this compound. researchgate.net

A successful method for this transformation involves a two-step process. First, the cyclohexanedione is diacetylated using a strong base like lithium diisopropylamide (LDA) and acetic anhydride (B1165640) (Ac₂O), which yields a diacetylation product in an 80% yield. researchgate.net This acetylated intermediate is then subjected to oxidative aromatization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.net The final step is the hydrolysis of the acetate (B1210297) protecting groups to afford this compound in a 50% yield for the oxidation/hydrolysis sequence. researchgate.net This oxidative aromatization effectively completes the synthesis of the this compound molecule. researchgate.net

Development of Semisynthetic and Synthetic Derivatives

Building upon the foundational structure of this compound, researchers have developed a range of semisynthetic and synthetic derivatives. The primary goals of these efforts are to investigate structure-activity relationships (SAR) and to discover novel compounds with enhanced or new biological activities. researchgate.netmolaid.comresearchgate.net

Design and Synthesis of Analogues with Varied Prenyl Chain Lengths

A key area of derivative development has been the modification of the farnesyl side chain. molaid.comresearchgate.net To understand the influence of the prenyl chain length on biological activity, a series of grifolin and this compound analogues have been synthesized with varying isoprenoid chains. molaid.com These syntheses typically involve a one-step reaction between orcinol and different prenyl alcohols, such as prenol (C5), geraniol (B1671447) (C10), and geranylgeraniol (B1671449) (C20). molaid.com

| Derivative Name | Prenyl Group |

| Prenyl-2-orcinol | Prenyl (C5) |

| Geranyl-2-orcinol | Geranyl (C10) |

| This compound | Farnesyl (C15) |

| Geranylgeranyl-2-orcinol | Geranylgeranyl (C20) |

This table showcases this compound analogues with varying prenyl chain lengths synthesized to study structure-activity relationships.

Research has shown that altering the prenyl chain length significantly impacts the biological effects. For instance, in studies on the anthelmintic activity against Caenorhabditis elegans, shortening the prenyl chain was found to increase activity. uni-halle.de Conversely, for activity against newly transformed schistosomula of Schistosoma mansoni, analogues with both shorter (prenyl) and longer (geranylgeranyl) chains showed promising results. molaid.com Furthermore, the geranylgeranyl derivative was found to be the most effective against prostate (PC-3) and colorectal (HT-29) cancer cell lines. molaid.com These findings highlight the importance of the prenyl chain in modulating the bioactivity of this compound-based compounds. molaid.comuni-halle.de

Exploration of Novel this compound Derivatives for Enhanced Bioactivity

The exploration of novel this compound derivatives extends beyond modifying the prenyl chain and includes alterations to the phenolic ring. The goal is to discover compounds with enhanced biological activities, particularly antioxidant properties. researchgate.net

From the mushroom Albatrellus ovinus, researchers have isolated and also chemically synthesized novel this compound derivatives, including 3-hydroxythis compound (B12399936) and 1-formyl-3-hydroxythis compound. researchgate.net The introduction of additional hydroxyl and formyl groups to the aromatic ring has been shown to significantly enhance the antioxidative activity of these compounds. researchgate.net

| Derivative Name | Modification | Reported Enhanced Bioactivity |

| 3-Hydroxythis compound | Addition of a hydroxyl group | Potent antioxidative activity |

| 1-Formyl-3-hydroxy-neogrifolin | Addition of formyl and hydroxyl groups | Potent antioxidative activity |

| Methyl-neogrifolin | Methylation | Potential vanilloid activity |

| Dihydroxyneogrifolic acid | Dihydroxylation of the farnesyl chain | Moderate antifungal and antibacterial activity |

This table presents a selection of novel this compound derivatives and their reported enhanced or specific biological activities.

Specifically, 3-hydroxythis compound and 1-formyl-3-hydroxythis compound demonstrated more potent antioxidative properties than the well-known antioxidants alpha-tocopherol (B171835) and butylated hydroxyanisole (BHA). researchgate.net Other modifications, such as the creation of methyl-neogrifolin, have been explored for their potential as vanilloids. uni-halle.de Additionally, a derivative named dihydroxyneogrifolic acid exhibited moderate inhibitory activity against Candida albicans, Bacillus subtilis, and Staphylococcus aureus. researchgate.net These studies underscore the vast potential for creating novel this compound derivatives with tailored and enhanced biological functions.

Future Research Directions and Translational Perspectives for Neogrifolin

Elucidation of Undiscovered Molecular Targets and Off-Targets

While initial studies have identified that neogrifolin can induce apoptosis through the activation of caspases 3 and 9 and the release of cytochrome c, a comprehensive understanding of its molecular interactions is still lacking. researchgate.net Research into its isomer, grifolin (B191361), has revealed activity against targets like the ERK1/2 signaling pathway and the IMP1-KRas RNA interaction, suggesting that this compound may share or possess distinct targets within similar pathways. mdpi.comarcabc.ca

Future research must prioritize the deconvolution of its complete target profile. The reported anti-inflammatory and anthelmintic activities of this compound suggest a broader mechanism of action beyond apoptosis induction in cancer cells. researchgate.netuni-halle.de Unbiased, large-scale screening approaches, such as proteomic profiling and chemical proteomics, could identify novel binding proteins and molecular targets.

| Target Area | Known & Potential Molecular Targets | Rationale for Investigation |

| Oncology | IMP1-KRas RNA interaction, Caspase-3, Caspase-9 | This compound is an isomer of grifolin, which targets IMP1-KRas. arcabc.ca It is known to induce apoptosis via caspase activation. researchgate.net |

| Inflammation | Cyclooxygenase (COX), Lipoxygenase (LOX), NF-κB | This compound has demonstrated anti-inflammatory properties, suggesting interaction with key inflammatory mediators. researchgate.net |

| Neuroprotection | Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1) | Other fungal meroterpenoids have shown neuroprotective potential through these targets. mdpi.comnih.gov |

| Parasitic Infections | Tubulin, unique parasitic enzymes | The compound's anthelmintic activity points to targets within parasitic organisms that may have human orthologs. uni-halle.de |

Investigation of Synergistic Effects with Established Therapeutic Agents

A cornerstone of modern cancer therapy is the use of combination treatments to enhance efficacy, overcome resistance, and reduce toxicity. nih.govutrgv.edu To date, the synergistic potential of this compound with existing therapeutic agents remains unexplored. This represents a significant and promising area for future investigation.

Given this compound's pro-apoptotic mechanism, combining it with drugs that target complementary pathways is a rational strategy. For instance, pairing this compound with agents that induce cell cycle arrest could create a potent sequential effect, first halting proliferation and then triggering cell death. Similarly, combining it with inhibitors of survival signaling pathways (e.g., PI3K/Akt) or with DNA-damaging chemotherapies could lead to synergistic antitumor effects. Such studies are critical for positioning this compound within current treatment paradigms.

| Drug Class | Example Agent | Rationale for Synergistic Study |

| Conventional Chemotherapy | Cisplatin, Paclitaxel | Combining a natural pro-apoptotic agent with DNA-damaging or microtubule-stabilizing agents could lower the threshold for cell death. |

| Targeted Therapy | EGFR Inhibitors, PI3K/Akt Inhibitors | Dual-targeting of a cancer cell's survival and growth pathways can prevent compensatory signaling and overcome resistance. |

| Cell Cycle Inhibitors | CDK4/6 Inhibitors | Arresting cells in a specific phase of the cell cycle may sensitize them to the apoptotic effects of this compound. |

| Immunotherapy | Checkpoint Inhibitors (e.g., anti-PD-1) | This compound-induced apoptosis could release tumor antigens, potentially enhancing the immune response elicited by checkpoint inhibitors. |

Advanced Preclinical Model Development for Mechanistic and Efficacy Studies (in vitro 3D cultures, in vivo animal models)

Initial investigations of this compound's bioactivity have predominantly utilized traditional two-dimensional (2D) cell cultures. researchgate.net While useful for initial screening, 2D models fail to replicate the complex architecture, cell-cell interactions, and nutrient gradients of an in vivo tumor. nih.gov To generate more clinically relevant data, future studies must adopt advanced preclinical models.

Three-dimensional (3D) in vitro models, such as tumor spheroids and organoids, offer a superior platform. facellitate.comreact4life.com These models can better mimic the tumor microenvironment and are more predictive of in vivo drug responses. nih.govreact4life.com Patient-derived organoids, in particular, could facilitate personalized medicine approaches by testing this compound's efficacy on a patient-specific basis. frontiersin.org

Following promising in vitro 3D results, evaluation in in vivo animal models is the next logical step. Xenograft models in immunocompromised mice, where human cancer cells are implanted, can be used to assess antitumor efficacy, while the cost-effective zebrafish model can be employed for rapid screening and studying effects on the tumor microenvironment. frontiersin.org These advanced models are indispensable for validating the therapeutic potential of this compound before any consideration for human trials.

| Preclinical Model | Specific Type | Application for this compound Research |

| In Vitro 3D Cultures | Tumor Spheroids | To assess drug penetration, efficacy in a layered cell structure, and resistance mechanisms. nih.gov |

| Patient-Derived Organoids | To evaluate patient-specific responses and explore efficacy across different tumor subtypes. facellitate.comfrontiersin.org | |

| Organ-on-a-Chip | To model multi-organ interactions and study systemic effects in a microfluidic, human-relevant system. emulatebio.com | |

| In Vivo Animal Models | Caenorhabditis elegans | Used as an initial in vivo screen for anthelmintic activity and general toxicity. uni-halle.de |

| Zebrafish (Danio rerio) | To rapidly evaluate toxicity and study effects on tumor angiogenesis and metastasis in a cost-effective model. frontiersin.org | |

| Murine Xenograft Models | To confirm in vivo antitumor efficacy, study pharmacokinetics, and establish a therapeutic window. |

Computational Chemistry and In Silico Modeling for Rational Drug Design and Optimization

Computational chemistry and in silico modeling are powerful tools that can accelerate drug discovery and development by reducing costs and providing deep mechanistic insights. bioascent.com These approaches have not yet been extensively applied to this compound but offer immense potential for its optimization.

Structure-based drug design (SBDD) techniques, such as molecular docking, can be used to predict how this compound and its derivatives bind to specific protein targets. This can help in understanding its mechanism of action and in designing new analogues with improved affinity and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies can build mathematical models that correlate the chemical structures of this compound derivatives with their biological activities, enabling the prediction of potency for novel, unsynthesized compounds. bioascent.com

Furthermore, molecular dynamics simulations can model the dynamic behavior of this compound when interacting with its biological targets over time, providing a more realistic view of the binding process. The integration of these computational methods can guide the synthesis of a focused library of this compound analogues, prioritizing compounds with the highest predicted efficacy and best drug-like properties for experimental testing. benthambooks.comisdiscovery.eu

| Computational Method | Description | Application for this compound |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | To identify the binding mode of this compound to known or newly discovered targets and to screen virtual libraries for more potent binders. |

| QSAR Modeling | Correlates variations in chemical structure with changes in biological activity. bioascent.com | To develop predictive models for designing this compound analogues with enhanced anticancer or anti-inflammatory activity. |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | To analyze the stability of the this compound-target complex and understand the energetic factors driving the interaction. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of features responsible for biological activity. | To create a 3D template for searching compound databases for structurally diverse molecules that may mimic this compound's activity. |

| AI and Machine Learning | Uses algorithms to learn from large datasets to predict properties or activities. pharmakonpress.gr | To accelerate the drug design process by predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties and identifying promising lead candidates from vast chemical spaces. |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for isolating and characterizing Neogrifolin from natural sources?

- Answer : this compound isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic purification using techniques like HPLC or column chromatography. Structural characterization requires NMR (¹H and ¹³C) and mass spectrometry (MS) to confirm molecular identity. For reproducibility, report solvent systems, column parameters, and spectral acquisition conditions (e.g., NMR frequency, MS ionization mode). Cross-reference spectral data with published standards (e.g., Tables S1–S2 in supplementary materials) to validate purity .

Q. How do researchers standardize cytotoxicity assays to evaluate this compound’s anticancer activity?

- Answer : The MTT assay is widely used to measure cell viability. Key steps include:

- Cell line selection : Use validated cancer lines (e.g., HeLa, HT29) with defined growth conditions (e.g., RPMI-1640 medium, 5% CO₂).

- Dose-response design : Test concentrations spanning 0.625–80 μM to establish IC₅₀ values.

- Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., cisplatin).

- Data normalization : Express viability relative to untreated cells and repeat experiments ≥3 times (n=3) to ensure statistical power .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies (e.g., varying IC₅₀ values)?

- Answer : Discrepancies may arise from differences in:

- Experimental conditions : Cell passage number, culture media, or incubation time.

- Compound purity : Verify via NMR/HPLC and compare with published spectral benchmarks .

- Assay protocols : Standardize MTT incubation duration (e.g., 48 hours) and plate reader calibration.

- Statistical analysis : Apply ANOVA with post-hoc tests to assess variability.

Mitigate contradictions by replicating studies under harmonized conditions and conducting meta-analyses of existing data .

Q. What strategies are employed to investigate this compound’s structure-activity relationship (SAR) for enhancing therapeutic efficacy?

- Answer : SAR studies involve:

- Functional group modification : Synthesize analogs (e.g., esterification of phenolic groups) and test cytotoxicity.

- Computational modeling : Use molecular docking to predict interactions with targets (e.g., apoptosis regulators like Bcl-2).

- Pharmacokinetic profiling : Assess solubility, metabolic stability, and bioavailability via in vitro assays (e.g., microsomal stability tests).

Document synthetic routes, purity criteria, and bioassay results to enable cross-study validation .

Q. How should researchers design experiments to elucidate this compound’s mechanism of action (MoA) in cancer cells?

- Answer : A multi-modal approach is critical:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

- Proteomics : Western blotting for apoptosis markers (e.g., caspase-3 cleavage, PARP inhibition).

- Functional assays : ROS detection kits or flow cytometry for cell cycle analysis.

- In vivo validation : Use xenograft models with dose regimens mirroring in vitro IC₅₀.

Ensure rigorous controls (e.g., siRNA knockdown of suspected targets) and pre-register protocols to minimize bias .

Methodological and Reproducibility Considerations

Q. What are the best practices for reporting this compound’s physicochemical properties in publications?

- Answer : Follow IUPAC guidelines for:

- Nomenclature : Use systematic names (e.g., 4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yl]benzene-1,3-diol for this compound).

- Spectral data : Include ¹H/¹³C NMR shifts (δ ppm), MS m/z, and UV-Vis λmax.

- Purity criteria : State HPLC retention times and chromatogram baselines.

Provide raw spectral files as supplementary data to facilitate peer review .

Q. How can researchers optimize experimental workflows to minimize variability in this compound studies?

- Answer : Implement:

- Batch testing : Source this compound from the same supplier or synthesis batch.

- Blinded analysis : Assign sample preparation and data collection to different team members.

- Preclinical reporting : Adhere to NIH guidelines for animal studies (e.g., ARRIVE 2.0 checklist).

Use tools like ResearchFlow for real-time data annotation and collaboration .

Data Interpretation and Theoretical Frameworks

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound cytotoxicity studies?

- Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀. Report 95% confidence intervals and R² values. For heterogeneous data, apply mixed-effects models. Validate assumptions via residual plots and Kolmogorov-Smirnov normality tests .

Q. How can principal contradiction analysis (PCA) be applied to prioritize hypotheses in this compound research?

- Answer : PCA, adapted from dialectical frameworks, identifies the dominant factor influencing bioactivity (e.g., compound solubility vs. target affinity). Rank variables via ANOVA or machine learning (e.g., random forest importance scores). This clarifies which experimental parameters require optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。